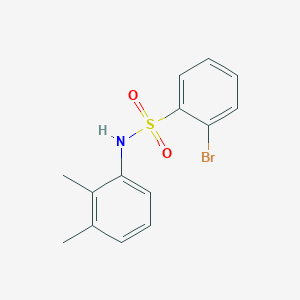

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-10-6-5-8-13(11(10)2)16-19(17,18)14-9-4-3-7-12(14)15/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAGXHKMNXFILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429120 | |

| Record name | 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-37-7 | |

| Record name | 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. The presence of the benzenesulfonamide moiety, a well-established pharmacophore, suggests its potential for biological activity. The structural features, including a bromine substituent on the phenyl ring and a dimethylphenyl group, contribute to its specific physicochemical characteristics, which are crucial for its behavior in biological systems and its development as a potential therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide. It is designed to offer researchers and drug development professionals a thorough understanding of its molecular characteristics, alongside detailed, field-proven methodologies for its analysis. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related structures and established analytical techniques to provide a robust predictive profile.

Molecular Structure and Properties

The foundational attributes of a molecule dictate its interactions and potential applications. Below is a summary of the key molecular properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₄BrNO₂S | [1][2] |

| Molecular Weight | 340.24 g/mol | [1][2] |

| CAS Number | 941294-37-7 | [1][3] |

| Canonical SMILES | CC1=C(C=CC=C1)NC(=O)C2=CC=CC=C2Br | |

| InChI Key | InChI=1S/C14H14BrNO2S/c1-10-6-5-8-13(11(10)2)16-19(17,18)14-9-4-3-7-12(14)15/h3-9,16H,1-2H3 | [1] |

Computed Physicochemical Properties

Computational models provide valuable estimations of a compound's behavior, guiding experimental design and initial screening processes.

| Computed Property | Value | Source |

| XLogP3 | 3.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | |

| Purity | Typically ≥98% | [1][2] |

Synthesis Pathway

Experimental Protocol: Synthesis of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

This protocol is adapted from the established synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide[5].

Materials:

-

2-Bromobenzenesulfonyl chloride

-

2,3-Dimethylaniline

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., Ethanol/water mixture)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2-bromobenzenesulfonyl chloride (1.05 equivalents) to the cooled solution, either neat or dissolved in a small amount of the same anhydrous solvent.

-

Add pyridine (1.1 equivalents) dropwise to the reaction mixture to act as a base and scavenge the HCl byproduct.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for 12-24 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product as a crystalline solid.

Physicochemical Characterization

A thorough understanding of the physicochemical properties is paramount for the development of any chemical entity for pharmaceutical applications.

Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined range. The melting point of the related compound, 2-bromobenzenesulfonamide, is reported to be in the range of 191-195 °C[6]. The introduction of the N-(2,3-dimethylphenyl) group would be expected to alter this value.

Experimental Protocol: Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the compound.

Solubility Profile

Solubility is a key determinant of a drug's bioavailability and formulation possibilities. Based on its calculated XLogP3 of 3.9, 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is predicted to be lipophilic and thus have low solubility in aqueous media but good solubility in many organic solvents.

Experimental Protocol: Qualitative Solubility Assessment

Materials:

-

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

-

A range of solvents:

-

Polar protic (e.g., water, ethanol, methanol)

-

Polar aprotic (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Nonpolar (e.g., hexane, toluene)

-

Chlorinated (e.g., dichloromethane, chloroform)

-

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Place approximately 5-10 mg of the compound into a series of labeled test tubes.

-

Add 1 mL of each solvent to the corresponding test tube.

-

Vortex each tube vigorously for 30-60 seconds.

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2-bromophenyl and 2,3-dimethylphenyl rings, as well as singlets for the two methyl groups and a signal for the N-H proton of the sulfonamide. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo, sulfonyl, and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be characteristic of their electronic environment, and the two methyl carbons will appear in the aliphatic region of the spectrum.

While specific spectra for the target compound are not publicly available, spectra for the related benzenesulfonamide are accessible and can serve as a reference[7][8]. For instance, in the ¹H NMR of benzenesulfonamide in DMSO-d₆, aromatic protons appear in the range of 7.5-7.9 ppm[7].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is expected to exhibit characteristic absorption bands for the following groups:

-

N-H stretch: A peak in the region of 3200-3300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.

-

S=O stretch (asymmetric and symmetric): Two strong bands, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, which are characteristic of the sulfonyl group.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

S-N stretch: A band around 940 cm⁻¹.

The NIST WebBook provides a reference spectrum for the parent benzenesulfonamide, which can be used for comparison[9].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 339 and 341 with approximately equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Fragmentation Pattern: Common fragmentation pathways for benzenesulfonamides involve cleavage of the S-N bond and the C-S bond. Expected fragments would include ions corresponding to the 2-bromophenylsulfonyl group and the 2,3-dimethylphenylamino group. The loss of SO₂ from fragment ions is also a common observation.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide.

Physicochemical Characterization Workflow

Caption: Workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide, a compound of interest for further research and development. While specific experimental data for this molecule remains limited in the public domain, this guide has offered a robust predictive profile based on the analysis of related compounds and established scientific principles. The detailed experimental protocols provided herein offer a clear path for the empirical determination of its key physicochemical parameters. A thorough characterization of these properties is a critical step in unlocking the full potential of this and other novel chemical entities in the fields of medicinal chemistry and materials science.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Chemsrc. (2024). 2-Bromobenzenesulfonamide | CAS#:92748-09-9. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-bromo-1,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). benzenesulfonamide, N-[(2Z,5Z)-5-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-3-methyl-4-oxothiazolidinylidene]-4-methyl-. Retrieved from [Link]

-

Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o567. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. labsolu.ca [labsolu.ca]

- 3. 941294-37-7|2-Bromo-N-(2,3-dimethylphenyl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. N-(2,3-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromobenzenesulfonamide | CAS#:92748-09-9 | Chemsrc [chemsrc.com]

- 7. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]

- 8. Benzenesulfonamide(98-10-2) 13C NMR spectrum [chemicalbook.com]

- 9. Benzenesulfonamide [webbook.nist.gov]

An In-depth Technical Guide to 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide: Synthesis, Characterization, and Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide. This molecule, belonging to the versatile class of benzenesulfonamides, holds significant promise as a key building block in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation.

Core Compound Identification and Properties

A precise understanding of a compound's fundamental identifiers and physicochemical properties is the bedrock of any rigorous scientific investigation. This section consolidates the essential data for 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide.

Identifiers

Clear and unambiguous identification is critical for sourcing, regulatory compliance, and data retrieval. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 941294-37-7 | [1][2][3][4] |

| Chemical Name | 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | [1][2] |

| Synonyms | 2-Bromo-N-(2,3-dimethylphenyl)benzenesulphonamide | [5] |

| PubChem CID | 8190484 | [1] |

| InChI | InChI=1S/C14H14BrNO2S/c1-10-6-5-8-13(11(10)2)16-19(17,18)14-9-4-3-7-12(14)15/h3-9,16H,1-2H3 | [1] |

Physicochemical Properties

These properties are essential for planning synthetic procedures, purification, formulation, and preliminary assessment of drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C14H14BrNO2S | [1][3] |

| Molecular Weight | 340.24 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature (based on related compounds) | N/A |

| Storage | Room temperature | [1] |

Synthesis Protocol: A Step-by-Step Guide

While a specific, peer-reviewed synthesis for 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is not extensively documented in publicly available literature, a robust and reliable synthetic route can be designed based on well-established methodologies for analogous sulfonamides. The proposed two-step synthesis involves the preparation of the key electrophile, 2-bromobenzenesulfonyl chloride, followed by its reaction with 2,3-dimethylaniline.

Diagram of the Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride

Causality: The synthesis begins with a commercially available precursor, 2-bromoaniline. This is converted into a diazonium salt, a highly versatile intermediate. Subsequent reaction in a sulfur dioxide-rich environment, often generated in situ or from reagents like thionyl chloride with a copper catalyst, displaces the diazonium group to yield the desired sulfonyl chloride. This Sandmeyer-type reaction is a classic and reliable method for introducing sulfonyl chloride functionalities onto an aromatic ring.

Protocol:

-

Diazotization:

-

To a stirred solution of concentrated hydrochloric acid and water, add 2-bromoaniline (1.0 eq). Cool the resulting suspension to -5 to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 0 °C. Stir for an additional 30 minutes at this temperature.

-

In a separate flask, prepare a solution of sodium fluoroborate (1.1 eq) in water and cool it to 0 °C.

-

Add the cold sodium fluoroborate solution to the diazonium salt solution, maintaining the temperature below 0 °C. The diazonium fluoroborate salt will precipitate.

-

Filter the solid, wash with cold dilute acid, followed by a small amount of ice-cold methanol, and dry under vacuum to yield the diazonium salt intermediate.[6]

-

-

Sulfochlorination:

-

Prepare a solution of thionyl chloride (2.0 eq) in a suitable solvent. Cool to approximately 0 °C.

-

Add a catalytic amount of cuprous chloride (CuCl).

-

Add the previously prepared diazonium fluoroborate salt in portions, keeping the temperature between -5 and 0 °C.

-

Allow the reaction to proceed overnight at this temperature.

-

Upon completion, perform an extractive workup with a solvent like ethyl acetate. Wash the organic layer with a sodium carbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromobenzenesulfonyl chloride can be purified by crystallization or used directly in the next step.[6]

-

Step 2: Synthesis of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

Causality: This step is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline attacks the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve both reactants.

Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dimethylaniline (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Add a solution of 2-bromobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide.

Structural Characterization

Thorough characterization is non-negotiable for confirming the identity and purity of the synthesized compound. The following spectroscopic methods are standard for a molecule of this type. While actual spectra are not publicly available, this section describes the expected results based on the analysis of analogous structures.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Expect a series of multiplets in the aromatic region (~7.0-8.2 ppm) corresponding to the seven protons on the two phenyl rings. The protons on the 2-bromophenyl ring will exhibit complex splitting patterns due to their positions relative to the bromine and sulfonyl groups.

-

N-H Proton: A broad singlet corresponding to the sulfonamide N-H proton is expected, typically downfield. Its chemical shift can be concentration-dependent and the peak may disappear upon D₂O exchange.

-

Methyl Protons: Two distinct singlets will appear in the upfield region (~2.1-2.5 ppm), each integrating to 3 protons, corresponding to the two methyl groups on the dimethylphenyl ring.[7]

-

-

¹³C NMR:

-

Aromatic Carbons: Expect 12 distinct signals in the aromatic region (~110-145 ppm). The carbon attached to the bromine (C-Br) will be shifted relative to other aromatic carbons.

-

Methyl Carbons: Two signals in the aliphatic region (~15-25 ppm) will correspond to the two methyl carbons.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is invaluable for identifying key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3200 - 3300 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| S=O (Asymmetric) | 1310 - 1380 | Stretching |

| S=O (Symmetric) | 1150 - 1180 | Stretching |

| S-N | 890 - 950 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M]+: 340.0 (corresponding to C14H14⁷⁹BrNO2S)

-

Isotopic Pattern: A characteristic isotopic pattern for the molecular ion peak will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+).

Potential Research Applications in Drug Discovery

The structural motifs within 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide make it a highly attractive scaffold for medicinal chemistry. The benzenesulfonamide core is a privileged structure in drug design, while the ortho-bromo group serves as a versatile synthetic handle for further elaboration.

Targeted Protein Degradation (TPD)

The most immediate application, as suggested by its commercial availability as a "Protein Degrader Building Block," is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[9][10]

Conceptual Framework: PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[11] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.

Caption: General mechanism of action for a PROTAC molecule.

Role of the Title Compound: The 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide structure is not a complete PROTAC but a critical intermediate. The 2-bromo position is ideal for introducing a linker via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This linker would then be attached to a known ligand for an E3 ligase (e.g., ligands for VHL or Cereblon), while the N-(2,3-dimethylphenyl)benzenesulfonamide portion could serve as, or be modified into, a ligand for a specific protein of interest.

Enzyme Inhibition

Benzenesulfonamides are a cornerstone class of enzyme inhibitors, most notably for carbonic anhydrases (CAs).[12][13]

-

Carbonic Anhydrase Inhibition: CAs are zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers. The sulfonamide moiety (-SO₂NH-) can coordinate with the zinc ion in the enzyme's active site, leading to potent inhibition.[14] The substitution pattern on both aromatic rings of the title compound would modulate its binding affinity and selectivity for different CA isoforms.

-

Other Enzyme Targets: The benzenesulfonamide scaffold has been explored for inhibiting other enzymes like kinases and proteases, suggesting broader potential for this molecule as a starting point for inhibitor design.

Antimicrobial and Anticancer Research

The sulfonamide group is historically significant in the development of sulfa drugs, the first class of effective systemic antibacterial agents.[15] Furthermore, many brominated organic compounds exhibit potent biological activities, including anticancer and antimicrobial effects.[16] The combination of these two pharmacophores in one molecule makes it a candidate for screening in these therapeutic areas.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling related brominated aromatic sulfonamides should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[17]

-

Conclusion

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is a well-defined chemical entity with significant, largely untapped potential for drug discovery and chemical biology. Its primary value lies in its role as a versatile intermediate, particularly for the synthesis of PROTACs, where the ortho-bromo group provides a key point for synthetic diversification. The foundational protocols and characterization data outlined in this guide provide a solid framework for researchers to synthesize this compound and explore its utility in developing next-generation therapeutics. The rich history of the benzenesulfonamide scaffold suggests that further investigation into its potential as an enzyme inhibitor and antimicrobial or anticancer agent is also a worthwhile endeavor.

References

-

Güngör, S. A., Köse, M., Tümer, M., Türkeş, C., & Beydemir, Ş. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential inhibitor of carbonic anhydrase I-II enzymes. Journal of Biomolecular Structure and Dynamics, 41(20), 10143-10160. Available at: [Link]

-

Royal Society of Chemistry. Benzenesulfonamide - Experimental section. Available at: [Link]

-

Sakr, T. M., Motaleb, M. A., Maher, A., & Arafa, R. K. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Medicinal Chemistry, 12(9), 1536-1551. Available at: [Link]

-

Angeli, A., et al. (2012). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 3(9), 704-708. Available at: [Link]

-

CP Lab Safety. AA BLOCKS 2-Bromo-N-(2,3-dimethylphenyl)benzenesulfonamide. Available at: [Link]

-

Güngör, S. A., Köse, M., Tümer, M., Türkeş, C., & Beydemir, Ş. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Pharmaffiliates. 1-Bromo-3,5-dimethyladamantane | CAS No: 941-37-7. Available at: [Link]

-

PrepChem.com. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Available at: [Link]

-

Mphahlele, M. J., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(12), 3169. Available at: [Link]

-

PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide. Available at: [Link]

-

BSEF. Pharmaceuticals. Available at: [Link]

-

Ji Zhiqin. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Tianjin Chemical Industry. Available at: [Link]

- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

Ghorbani-Vaghei, R., & Veisi, H. (2011). Synthesis, Characterization, and Application of Poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole and 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives. Synthetic Communications, 41(10), 1461-1471. Available at: [Link]

-

Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. (2024). Available at: [Link]

-

Yung, D. K., Forrest, T. P., Manzer, A. R., & Gilroy, M. L. (1977). Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. Journal of Pharmaceutical Sciences, 66(7), 1009-1012. Available at: [Link]

-

Al-Zahrani, A. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3041-3058. Available at: [Link]

-

Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2009). N-(2,3-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o366. Available at: [Link]

-

Zhang, C., et al. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Signal Transduction and Targeted Therapy, 6(1), 186. Available at: [Link]

-

Gowda, B. T., et al. (2005). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Zeitschrift für Naturforschung B, 60(7), 789-798. Available at: [Link]

-

Sun, X., et al. (2019). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 9(5), 899-919. Available at: [Link]

-

Al-Zahrani, A. A., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Medicinal Chemistry, 64(18), 13148-13214. Available at: [Link]

-

Ghorab, M. M., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1651. Available at: [Link]

-

Bric, A., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences, 24(10), 8632. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 6119 | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 13. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 17. tandfonline.com [tandfonline.com]

potential mechanism of action for 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

An In-depth Technical Guide to the Potential Mechanism of Action of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological versatility. This guide focuses on elucidating the potential mechanisms of action for a specific derivative, 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide. In the absence of direct empirical data for this molecule, this document synthesizes information from structurally analogous compounds to build a robust framework of plausible biological activities. We will explore two primary hypotheses: enzyme inhibition and ion channel modulation. For each proposed mechanism, we will provide the scientific rationale grounded in established literature and present detailed, actionable experimental protocols for validation. This guide is designed to be a catalyst for targeted research, providing the foundational logic and methodological direction necessary to uncover the therapeutic potential of this compound.

Introduction: The Benzenesulfonamide Scaffold and the Subject Compound

Benzenesulfonamides are a privileged structural motif in drug discovery, with derivatives demonstrating a wide array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[1] The central feature of this class is the sulfonamide group (-SO₂NH-), a potent zinc-binding group that is key to many of its biological interactions, particularly as an inhibitor of metalloenzymes.[2]

The subject of this guide, 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide, combines this active core with specific substitutions that fine-tune its physicochemical properties. The N-aryl substitution with a dimethylphenyl group and the ortho-bromo substitution on the benzenesulfonyl ring are critical determinants of its steric and electronic profile, which in turn dictates target specificity and potency. While the crystal structure of the non-brominated analog, N-(2,3-dimethylphenyl)benzenesulfonamide, shows a significant tilt between the two aromatic rings[3], the addition of the bromine atom is expected to further influence its conformational preferences and interaction landscape.

Table 1: Physicochemical Properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄BrNO₂S | ChemScene |

| Molecular Weight | 340.24 g/mol | ChemScene |

| CAS Number | 941294-37-7 | BLDpharm[4] |

| Appearance | Solid | Assumed |

| Storage | Room Temperature | BLDpharm[4] |

Hypothesis I: Enzyme Inhibition

The most prominent hypothesis for the mechanism of action of sulfonamide-based compounds is the inhibition of enzymes, particularly those containing a metal cofactor in their active site.[5]

Scientific Rationale

The sulfonamide moiety is a classic zinc-binding group (ZBG). In its deprotonated state (-SO₂N⁻-), it can coordinate with the Zn²⁺ ion present in the active site of many metalloenzymes, leading to potent inhibition. This interaction is the foundational mechanism for well-established drugs like the carbonic anhydrase inhibitors.[6] Furthermore, the broader class of sulfonamides has been shown to inhibit other enzyme families, including kinases and proteases, through various binding modes.[7][8]

Potential Enzyme Targets

-

Carbonic Anhydrases (CAs): These zinc-containing enzymes catalyze the reversible hydration of CO₂ to bicarbonate and are crucial in pH regulation and other physiological processes.[9] Sulfonamides are the canonical inhibitors of CAs.[6] Overexpressed CA isoforms, such as CA IX and CA XII, are validated targets in cancer therapy, making this a highly plausible mechanism.[6]

-

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular diseases.[10] The sulfonamide group can improve enzyme-inhibitor binding by forming hydrogen bonds and orienting other parts of the molecule into specificity pockets like the S1' pocket.[11][12]

-

Kinases: While not metalloenzymes in the same class as CAs or MMPs, many kinases are targeted by sulfonamide-containing drugs. For instance, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Focal Adhesion Kinase (FAK), both critical in cancer angiogenesis and proliferation.[8][13] The sulfonamide group often acts as a bioisostere for a carboxylic group, forming key hydrogen bond networks within the kinase ATP-binding site.[1]

Experimental Validation: In Vitro Enzyme Inhibition Assays

To empirically test the enzyme inhibition hypothesis, a series of in vitro kinetic assays should be performed. The goal is to determine the compound's inhibitory potency (IC₅₀) and its mode of inhibition (e.g., competitive, non-competitive).[14]

-

Reagent Preparation:

-

Prepare a stock solution of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the compound in the appropriate assay buffer.

-

Prepare solutions of the target enzyme (e.g., recombinant human CA II, MMP-9, or VEGFR-2) and its specific substrate at known concentrations.

-

-

Assay Execution (96- or 384-well plate format):

-

To each well, add the assay buffer.

-

Add a fixed volume of the enzyme solution to each well.

-

Add the test compound at various concentrations (typically in a dose-response curve from nM to µM). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Acetazolamide for CAs, Batimastat for MMPs).

-

Incubate the enzyme with the inhibitor for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The detection method is specific to the substrate used (e.g., p-nitrophenyl acetate for CA esterase activity).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Normalize the rates relative to the vehicle control (100% activity).

-

Plot the normalized activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

-

Mechanism of Action (MOA) Studies:

-

To determine the inhibition type, repeat the assay with varying concentrations of both the substrate and the inhibitor.[15]

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. A change in the apparent Kₘ with no change in Vₘₐₓ indicates competitive inhibition, whereas a decrease in Vₘₐₓ with no change in Kₘ suggests non-competitive inhibition.

-

Caption: Workflow for determining enzyme inhibitory activity.

Hypothesis II: Ion Channel Modulation

Ion channels are critical for cellular excitability and signaling, making them important drug targets for a range of diseases affecting the nervous, cardiovascular, and other systems.[16][17] Several classes of sulfonamide derivatives have been identified as modulators of various ion channels.

Scientific Rationale

The structural features of N-aryl benzenesulfonamides allow them to interact with the complex protein structures of ion channels. Studies have shown that benzenesulfonamide derivatives can act as blockers or modulators of potassium (K⁺), sodium (Na⁺), and calcium (Ca²⁺) channels.[2][18] For example, N-alkylbenzenesulfonamides have been identified as open-channel blockers of Kᵥ3.1 potassium channels[2], and other derivatives have been shown to modulate G protein-gated inward rectifier K⁺ (GIRK) channels.[18] Given the prevalence of ion channels as therapeutic targets, this represents a plausible mechanism of action.

Potential Ion Channel Targets

-

Voltage-Gated Potassium (Kᵥ) Channels: These channels are key regulators of neuronal firing rates and cardiac action potential duration. Blockers of specific Kᵥ channels are investigated for neurological and cardiovascular conditions.[2]

-

Voltage-Gated Sodium (Naᵥ) Channels: Naᵥ channels are fundamental for the initiation and propagation of action potentials. Inhibitors are used as local anesthetics, antiarrhythmics, and antiepileptics. Benzenesulfonamide-based inhibitors of Naᵥ1.7 are being explored for pain treatment.[19]

-

Voltage-Gated Calcium (Caᵥ) Channels: These channels mediate calcium influx in response to membrane depolarization, triggering a wide range of cellular processes. Blockers are widely used to treat hypertension and cardiac arrhythmias.

Experimental Validation: Cell-Based and Electrophysiological Assays

A tiered approach is recommended, starting with higher-throughput cell-based assays to identify activity, followed by detailed biophysical characterization using patch-clamp electrophysiology.[20]

This method uses ion-sensitive fluorescent dyes to measure ion flux or changes in membrane potential in a population of cells expressing the target channel.[21]

-

Cell Line Preparation:

-

Use a stable cell line heterologously expressing the ion channel of interest (e.g., HEK293 cells expressing Kᵥ3.1).

-

Culture cells to confluence in 96- or 384-well plates.

-

-

Dye Loading:

-

Load the cells with a fluorescent indicator dye. This can be an ion-binding dye (e.g., FluxOR™ for potassium) or a membrane potential-sensitive dye.[21]

-

Incubate according to the dye manufacturer's protocol to allow for cellular uptake and processing.

-

-

Compound Addition and Stimulation:

-

Add serial dilutions of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide to the wells.

-

After a pre-incubation period, stimulate the cells to open the ion channels. The stimulus depends on the channel type (e.g., a high-potassium solution to depolarize the membrane and open voltage-gated channels).

-

-

Signal Detection:

-

Immediately measure the change in fluorescence using a plate reader (e.g., FLIPR®). An inhibitor will typically reduce the fluorescence change observed upon stimulation.

-

-

Data Analysis:

-

Calculate the dose-response curve and determine the IC₅₀ value for channel inhibition.

-

Patch-clamp is the gold-standard technique for studying ion channels, allowing for direct measurement of the ionic currents flowing through them with high temporal and amplitude resolution.[22][23][24]

-

Cell Preparation:

-

Plate cells expressing the target ion channel at a low density suitable for single-cell recording.

-

-

Recording Setup:

-

Use a patch-clamp amplifier, microscope, and micromanipulator.

-

Pull glass micropipettes to create electrodes with a fine tip. Fill the pipette with an appropriate intracellular solution.

-

-

Whole-Cell Recording:

-

Bring the micropipette into contact with a single cell to form a high-resistance (>1 GΩ) "giga-seal".

-

Rupture the cell membrane under the pipette to gain electrical access to the entire cell ("whole-cell" configuration).

-

Apply a voltage protocol (a series of voltage steps) to elicit ionic currents through the channels of interest.

-

-

Compound Application:

-

Record baseline currents.

-

Perfuse the cell with a solution containing 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide at a specific concentration.

-

Record the currents again in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after compound application.

-

Calculate the percentage of inhibition at different compound concentrations to generate a dose-response curve and determine the IC₅₀.

-

Analyze changes in the channel's gating properties (e.g., voltage-dependence of activation and inactivation) to understand the biophysical mechanism of modulation.

-

Caption: Hypothesized modulation of ion channel activity.

Summary and Future Directions

This guide outlines two primary, evidence-based hypotheses for the mechanism of action of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide: enzyme inhibition and ion channel modulation. The presence of the sulfonamide group strongly suggests activity against metalloenzymes, while the broader N-aryl benzenesulfonamide structure has established precedent as an ion channel modulator.

Table 2: Summary of Hypothesized Targets and Validation Methods

| Hypothesis | Potential Targets | Primary Validation Method | Secondary Validation / MOA |

| Enzyme Inhibition | Carbonic Anhydrases (CAs), Matrix Metalloproteinases (MMPs), Kinases (VEGFR-2, FAK) | In Vitro Biochemical Assays (IC₅₀ determination) | Kinetic studies (Lineweaver-Burk plots) |

| Ion Channel Modulation | Voltage-gated K⁺, Na⁺, Ca²⁺ channels | Cell-Based Fluorescence Assays (HTS) | Whole-Cell Patch-Clamp Electrophysiology |

The logical next step for any research program investigating this compound is to pursue the experimental workflows detailed herein. A broad initial screening against a panel of CAs, MMPs, kinases, and ion channels would be the most efficient path forward. Positive hits from these screens would then warrant in-depth biophysical characterization to confirm the mechanism and establish the specificity and potency required for a lead compound in a drug discovery pipeline. The convergence of these systematic investigations will ultimately reveal the true therapeutic potential of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide.

References

-

Chen W, et al. Role of sulfonamide group in matrix metalloproteinase inhibitors. PubMed. 2008. Available from: [Link]

-

Conduct Science. Principle, Types, and Applications of Patch Clamp Electrophysiology. 2022. Available from: [Link]

-

Akhtar N, et al. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. 2013. Available from: [Link]

-

El-Sayad K, et al. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. 2024. Available from: [Link]

-

Edmondson S, et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. 2014. Available from: [Link]

-

Chen W, et al. Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Medicinal Chemistry. 2008. Available from: [Link]

-

Angeli A, et al. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. 2020. Available from: [Link]

-

El-Naggar AM, et al. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. 2024. Available from: [Link]

-

Cui G, et al. Electrophysiological Approaches for the Study of Ion Channel Function. PMC. 2022. Available from: [Link]

-

Weaver CD, et al. Ion Channel Screening. Assay Guidance Manual. 2012. Available from: [Link]

-

Sharma S, et al. Sulphonamides: Deserving class as MMP inhibitors?. PubMed. 2013. Available from: [Link]

-

Journal of Pharmacokinetics & Experimental Therapeutics. Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. Available from: [Link]

-

Angapelly S, et al. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. 2024. Available from: [Link]

-

Reaction Biology. Ion Channel Assays. Available from: [Link]

-

ResearchGate. Benzenesulfonamides act as open-channel blockers on KV3.1 potassium channel. 2021. Available from: [Link]

-

Angeli A, et al. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. 2024. Available from: [Link]

-

Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Available from: [Link]

-

Gowda BT, et al. N-(2,3-Dimethylphenyl)benzenesulfonamide. PMC. 2009. Available from: [Link]

-

National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. 2012. Available from: [Link]

-

Bodhinathan K, et al. N-(2-methoxyphenyl) benzenesulfonamide, a novel regulator of neuronal G protein-gated inward rectifier K+ channels. PubMed. 2017. Available from: [Link]

-

Bua S, et al. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. 2021. Available from: [Link]

-

Wang Y, et al. Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. PubMed. 2017. Available from: [Link]

-

Scozzafava A, et al. Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes. Journal of Medicinal Chemistry. 2002. Available from: [Link]

-

Charles River Laboratories. Ion Channel Assays. Available from: [Link]

-

Chen W, et al. Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Ingenta Connect. 2007. Available from: [Link]

-

The University of Texas at Dallas. Patch clamp techniques for single channel and whole-cell recording. Available from: [Link]

-

ION Biosciences. Ion Channel Assay Services. Available from: [Link]

-

PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Available from: [Link]

-

Taylor & Francis Online. A class of sulfonamides as carbonic anhydrase I and II inhibitors. 2018. Available from: [Link]

-

Taylor & Francis Online. Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. 2019. Available from: [Link]

-

McCormack K, et al. The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7. PubMed. 2013. Available from: [Link]

-

ResearchGate. Advanced patch-clamp techniques and single-channel analysis. 2002. Available from: [Link]

-

Chemistry LibreTexts. 5.4: Enzyme Inhibition. 2023. Available from: [Link]

-

China CDC Weekly. Validation of the Rapid Fluorescent Focus Inhibition Test for Rabies Virus Neutralizing Antibodies — China, 2025. 2026. Available from: [Link]

-

NIH. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. 2024. Available from: [Link]

Sources

- 1. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]

- 2. Benzenesulfonamides act as open-channel blockers on KV3.1 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(2,3-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 941294-37-7|2-Bromo-N-(2,3-dimethylphenyl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. omicsonline.org [omicsonline.org]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Study finds how some ion channels form structures permitting drug delivery | Cornell Chronicle [news.cornell.edu]

- 18. N-(2-methoxyphenyl) benzenesulfonamide, a novel regulator of neuronal G protein-gated inward rectifier K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. conductscience.com [conductscience.com]

- 23. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide. Intended for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, this guide presents a detailed, predicted analysis based on established spectroscopic principles and data from structurally analogous compounds.

Introduction and Physicochemical Properties

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide (CAS No. 941294-37-7) is an aromatic sulfonamide.[1] The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents. The presence of a brominated benzene ring and a dimethylated phenyl ring suggests that this compound may possess unique biological activities, making its unambiguous structural confirmation a critical step in any research and development endeavor.

Table 1: Physicochemical Properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

| Property | Value | Source |

| CAS Number | 941294-37-7 | [1] |

| Molecular Formula | C₁₄H₁₄BrNO₂S | [1] |

| Molecular Weight | 340.2 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC=C1)NC(=O)C2=CC=CC=C2Br | |

| InChI Key | Predicted | |

| Appearance | Predicted: White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons on both phenyl rings, the N-H proton of the sulfonamide, and the methyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 7.2 | Multiplet | 7H | Ar-H | Aromatic protons on both rings will appear in this region. The protons on the brominated ring will be influenced by the electron-withdrawing bromine and sulfonyl groups, while the protons on the dimethylphenyl ring will be influenced by the methyl and sulfonamide groups. |

| ~ 6.5 - 7.0 | Singlet (broad) | 1H | N-H | The sulfonamide proton is typically a broad singlet and its chemical shift can be concentration and solvent dependent. |

| ~ 2.3 | Singlet | 3H | Ar-CH₃ | The methyl group at position 3 of the dimethylphenyl ring. |

| ~ 2.1 | Singlet | 3H | Ar-CH₃ | The methyl group at position 2 of the dimethylphenyl ring, potentially shifted slightly upfield due to steric effects. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Chemical Shift (δ) | Assignment | Rationale |

| ~ 140 - 120 | Ar-C | Aromatic carbons. The carbon bearing the bromine will be significantly shifted. |

| ~ 20 | Ar-CH₃ | Carbon of the methyl group at position 3. |

| ~ 15 | Ar-CH₃ | Carbon of the methyl group at position 2. |

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 10-20 mg of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Frequencies (in cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3300 | Medium, Sharp | N-H stretch | Characteristic of the sulfonamide N-H bond. |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene rings. |

| ~ 2950 - 2850 | Weak | Aliphatic C-H stretch | From the methyl groups. |

| ~ 1350 - 1300 | Strong | Asymmetric SO₂ stretch | A key diagnostic peak for the sulfonamide group. |

| ~ 1170 - 1150 | Strong | Symmetric SO₂ stretch | Another key diagnostic peak for the sulfonamide group. |

| ~ 1600 - 1450 | Medium to Weak | Aromatic C=C stretch | Vibrations of the carbon-carbon bonds in the aromatic rings. |

| ~ 1050 | Medium | C-N stretch | |

| ~ 750 - 550 | Medium to Strong | C-Br stretch | Characteristic of the carbon-bromine bond. |

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Technique: ATR-FTIR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Number of Scans: 32

-

Resolution: 4 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

Table 5: Predicted m/z values for Key Fragments

| m/z | Ion | Rationale |

| 339/341 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 275/277 | [M - SO₂]⁺ | Loss of sulfur dioxide is a common fragmentation pathway for aromatic sulfonamides. |

| 183/185 | [BrC₆H₄SO₂]⁺ | Fragment corresponding to the 2-bromobenzenesulfonyl group. |

| 120 | [C₈H₁₀N]⁺ | Fragment corresponding to the N-(2,3-dimethylphenyl)amino group. |

Experimental Protocol for MS Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrument Parameters (for Electrospray Ionization - ESI):

-

Ionization Mode: Positive ESI

-

Capillary Voltage: ~3.5 kV

-

Cone Voltage: ~30 V

-

Source Temperature: ~120 °C

-

Desolvation Temperature: ~350 °C

-

Mass Range: 50 - 500 Da

Visualizations

Molecular Structure

Caption: Molecular structure of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide. The outlined methodologies for NMR, IR, and MS, along with the predicted spectral data, offer a robust starting point for any researcher working with this compound. The combination of these techniques allows for an unambiguous confirmation of the molecular structure, which is a prerequisite for any further investigation into its chemical and biological properties.

References

- Gowda, B. T., et al. (2005).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Strategic Guide to the Preliminary In-Vitro Screening of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

This technical guide outlines a comprehensive strategy for the preliminary in-vitro screening of the novel chemical entity, 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide (PubChem CID: 8190484). While specific biological data for this compound is not yet prevalent in public literature, its core structure as a benzenesulfonamide derivative provides a strong rationale for investigating its potential as a therapeutic agent.[1][2][3] Benzenesulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][4] This document provides a structured, multi-tiered approach to elucidate the potential bioactivity of this compound, intended for researchers and professionals in drug discovery and development.

Rationale for Screening: The Promise of the Benzenesulfonamide Scaffold

The sulfonamide functional group is a key pharmacophore in a multitude of clinically approved drugs.[1] The diverse biological activities of sulfonamide derivatives often stem from their ability to mimic or compete with endogenous molecules, thereby inhibiting key enzymatic pathways.[5]

-

Anticancer Potential: Many sulfonamide derivatives exhibit anticancer properties by targeting tumor-associated mechanisms.[6][7] A primary mode of action is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX, which is overexpressed in hypoxic tumors and plays a crucial role in pH regulation and tumor cell survival.[1] Other anticancer mechanisms associated with sulfonamides include the disruption of cell cycle progression, inhibition of microtubule assembly, and modulation of key signaling pathways.[3][7] The structural components of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide suggest the potential for interaction with such targets.

-

Anti-inflammatory Activity: Certain sulfonamides are known to possess significant anti-inflammatory properties.[4][8][9] A well-documented mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the synthesis of pro-inflammatory prostaglandins.[4] Other anti-inflammatory actions may involve the modulation of cytokine production and the activity of other inflammatory mediators.[8]

-

Antimicrobial Effects: The historical significance of sulfonamides as antibacterial agents is rooted in their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5][10][11] This disruption of folate metabolism leads to a bacteriostatic effect.[5][11] The core benzenesulfonamide structure of the target compound warrants an investigation into its potential antimicrobial efficacy.

A Tiered In-Vitro Screening Workflow

A logical and cost-effective screening cascade is proposed to systematically evaluate the biological potential of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide. This approach begins with broad cytotoxicity screening, followed by more specific assays based on the initial findings.

Experimental Protocols

Tier 1: Foundational Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the compound to determine a suitable concentration range for subsequent assays and to identify potential anticancer activity.

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[12]

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide in DMSO. Perform serial dilutions to treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 28.7 |

| HCT116 | Colorectal Carcinoma | 12.5 |

| HEK293 | Human Embryonic Kidney | >100 |

Table 1: Hypothetical in-vitro cytotoxicity data for 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide.

Tier 2: Mechanistic Exploration

Based on the Tier 1 results, further assays can be conducted to explore the underlying mechanisms of action.

3.2.1. Anticancer Mechanism

If the compound shows selective cytotoxicity towards cancer cells, the following assays can be performed.

If the compound demonstrates significant anticancer activity, a Carbonic Anhydrase Inhibition Assay using a stopped-flow spectrophotometric method could be employed to determine its inhibitory activity against various human CA isoforms (e.g., hCA I, II, IX, XII). [13]Furthermore, Western Blot Analysis can be used to probe the modulation of key signaling proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs). [14]

Conclusion

This technical guide provides a scientifically grounded and systematic framework for the initial in-vitro evaluation of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide. By leveraging the known pharmacological profile of the benzenesulfonamide scaffold, this tiered approach allows for an efficient and comprehensive assessment of its potential anticancer, anti-inflammatory, and antimicrobial properties. The outlined protocols and data presentation formats serve as a robust starting point for researchers to unlock the therapeutic potential of this novel compound.

References

-

Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). Bioorganic Chemistry, 147, 107409. [Link]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2024). Molecules, 29(11), 2535. [Link]

-

Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17726–17736. [Link]

-

Anticancer and Antiviral Sulfonamides. (2003). Current Medicinal Chemistry, 10(11), 925–943. [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2012). Journal of Translational Medicine, 10, 123. [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2021). Journal of Chemical and Pharmaceutical Research, 13(7), 1-11. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Journal of Pharmacognosy and Phytochemistry. [Link]

-

Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. (2002). Current Cancer Drug Targets, 2(1), 55-75. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of Pharmaceutical and Medicinal Chemistry, 4(1), 1-19. [Link]

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1362–1371. [Link]

-

Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]

-

SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2023). International Journal of Creative Research Thoughts, 11(12), b49-b60. [Link]

-

Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(4), 1-12. [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2019). PeerJ, 7, e7331. [Link]

-

Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation?. (1995). Clinical Science, 88(3), 331-336. [Link]

-

IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). Pharmaceutics, 15(7), 1957. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. (2015). Journal of Coastal Life Medicine, 3(10), 823-827. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]

-

A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2024). International Journal of Molecular Sciences, 25(5), 2901. [Link]

-

Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs, 16(3), 223-228. [Link]

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2024). International Journal of Molecular Sciences, 25(11), 5946. [Link]

-

Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

-

2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. PubChem. [Link]

-

N-(2,3-Dimethylphenyl)benzenesulfonamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o688. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. openaccesspub.org [openaccesspub.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 12. ijcrt.org [ijcrt.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: Exploring the Experimental Potential of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

Abstract